molecular formula C12H24N2O3 B13543957 tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate

tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate

Cat. No.: B13543957
M. Wt: 244.33 g/mol
InChI Key: FERNSTHSLQONCG-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, amine, and hydroxylamine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmacologically active compounds and materials science applications .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. The aminooxy group can form stable linkages with carbonyl groups, making it useful in bioconjugation and labeling studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate involves its interaction with molecular targets through the aminooxy group. This group can form covalent bonds with carbonyl-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. The pathways involved include the formation of oxime linkages and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate lies in its aminooxy group, which provides specific reactivity and stability. This makes it particularly valuable in bioconjugation and the synthesis of complex molecules .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[4-(aminooxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10-6-4-9(5-7-10)8-16-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

FERNSTHSLQONCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CON

Origin of Product

United States

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